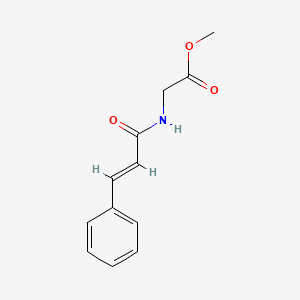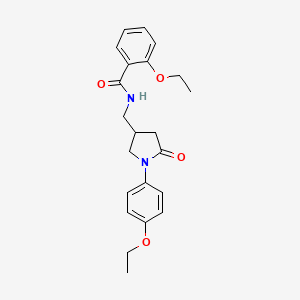![molecular formula C25H21N5O5 B2561841 N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189511-05-4](/img/structure/B2561841.png)
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O5 and its molecular weight is 471.473. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
F3411-7051: has been investigated for its potential as an A2B receptor antagonist . The A2B receptor is associated with cancer, and its antagonism may help in the development of new chemotherapeutic agents . Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, such as F3411-7051, have shown cytotoxic effects on various cancer cell lines, including MDA-MB 231, with IC50 values ranging from 1.9 to 6.4 μM .
Antiviral Properties
Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized with the aim of exploring their antiviral capabilities. These compounds have undergone screening for antiviral activity, with certain derivatives demonstrating promising results against specific viral strains .
Antimicrobial Effects
The structural framework of F3411-7051 lends itself to antimicrobial properties. Studies have shown that incorporating certain subunits, such as piperazine, can enhance these properties, leading to the development of compounds with significant antibacterial and antifungal activities .
DNA Intercalation Activities
As an anticancer strategy, DNA intercalation is a mechanism by which certain compounds can interfere with DNA replication and transcription. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including F3411-7051, have been designed and synthesized for their potential to act as DNA intercalators, thereby inhibiting cancer cell growth .
Topoisomerase II Inhibition
Topoisomerase II is an enzyme that plays a crucial role in DNA replication. Inhibitors of this enzyme are valuable for their anticancer properties. F3411-7051 and its derivatives have been studied for their ability to act as intercalative Topo II inhibitors, which could lead to the development of new anticancer drugs .
Molecular Docking Studies
Molecular docking studies are essential for predicting the binding affinity of compounds to specific receptors or enzymes. F3411-7051 has been subjected to molecular docking to assess its interaction with the A2B receptor, which correlates with its cytotoxic activity against cancer cells .
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for drug development. SAR analyses of F3411-7051 derivatives have been conducted to explore this relationship, particularly in the context of anticancer and antimicrobial activities .
Angiogenesis Regulation
The A2B receptor, which F3411-7051 targets, is known to regulate angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor. By antagonizing this receptor, F3411-7051 may influence angiogenesis, a key process in tumor growth and metastasis .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5/c1-33-17-12-13-19(21(14-17)34-2)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQINJBHQRBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)
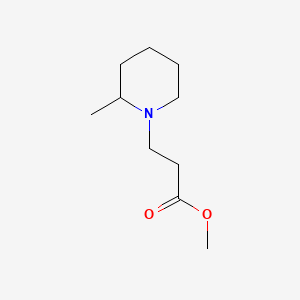

![2-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2561763.png)
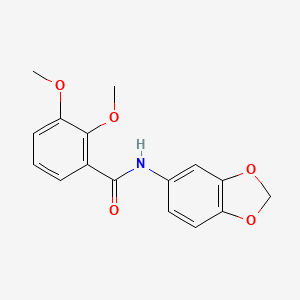
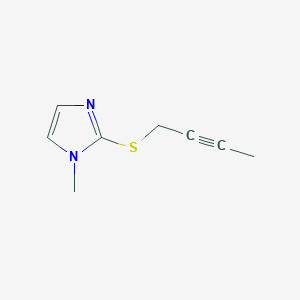

![4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride](/img/structure/B2561769.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2561772.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)
![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)
